REACTION_SMILES
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[CH3:1][C:2]([C:3](=[O:4])[O:5][CH3:6])([CH3:7])[O:8][c:9]1[n:10][cH:11][c:12]([C:15]#[N:16])[cH:13][cH:14]1.[ClH:20].[Li+:19].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1.[OH-:18].[OH2:17].[OH2:26]>>[CH3:1][C:2]([C:3](=[O:4])[OH:5])([CH3:7])[O:8][c:9]1[n:10][cH:11][c:12]([C:15]#[N:16])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)(C)Oc1ccc(C#N)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(Oc1ccc(C#N)cn1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |